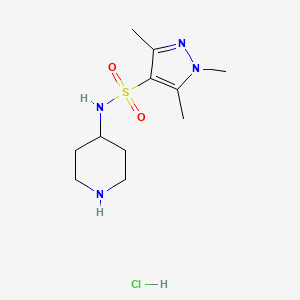

1,3,5-trimethyl-N-piperidin-4-yl-1H-pyrazole-4-sulfonamide hydrochloride

Description

Chemical Classification and Taxonomic Position in Sulfonamide Derivatives

1,3,5-Trimethyl-N-piperidin-4-yl-1H-pyrazole-4-sulfonamide hydrochloride occupies a specific position in the chemical taxonomy of sulfonamide derivatives. Structurally, this compound belongs to the pyrazole sulfonamide class, specifically within the N-substituted pyrazole-4-sulfonamide subgroup. The sulfonamide functional group (-SO2NH-) serves as a critical pharmacophore in numerous biologically active compounds and represents the defining characteristic of this broader chemical family.

Within the hierarchical classification of sulfonamides, this compound can be categorized as follows:

| Classification Level | Category |

|---|---|

| Primary Class | Sulfonamide derivatives |

| Secondary Class | Heterocyclic sulfonamides |

| Tertiary Class | Pyrazole sulfonamides |

| Specific Subclass | N-substituted pyrazole-4-sulfonamides |

| Specific Compound | 1,3,5-trimethyl-N-piperidin-4-yl-1H-pyrazole-4-sulfonamide hydrochloride |

The compound differs from standard antibacterial sulfonamides (such as sulfamethazine and sulfadiazine) in its structural configuration. While traditional sulfonamide antibiotics contain an aromatic amine (N4) group that contributes to their antibacterial properties, pyrazole sulfonamides like 1,3,5-trimethyl-N-piperidin-4-yl-1H-pyrazole-4-sulfonamide hydrochloride feature a different structural arrangement with the SO2NH group connected to heterocyclic and alicyclic moieties.

The taxonomic positioning of this compound reflects its hybrid nature, combining elements from:

- Pyrazole derivatives: Five-membered heterocyclic compounds containing two adjacent nitrogen atoms

- Sulfonamide derivatives: Compounds containing the -SO2NH- functional group

- Piperidine derivatives: Six-membered heterocyclic compounds containing one nitrogen atom

This structural fusion demonstrates the chemical innovation involved in designing molecules with potentially enhanced pharmacological profiles by combining multiple bioactive structural elements.

Historical Development of Pyrazole-Sulfonamide Hybrid Compounds

The development of pyrazole-sulfonamide hybrid compounds represents an important chapter in medicinal chemistry evolution, bringing together two historically significant pharmacophores. Sulfonamide drugs have a pioneering legacy in pharmaceutical history as they were the first broadly effective antibacterials to be used systemically, effectively laying the groundwork for the antibiotic revolution in medicine.

The original antibacterial sulfonamides were discovered in the 1930s, with sulphanilamide being the first to be developed in 1906, although it was not used as an antimicrobial agent until the late 1930s. These early sulfonamides functioned primarily as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS) involved in bacterial folate synthesis, establishing their value as bacteriostatic agents.

The historical development timeline of pyrazole-sulfonamide hybrid compounds can be summarized in the following table:

| Period | Development Milestone |

|---|---|

| Early 1900s | Initial synthesis of simple pyrazole compounds |

| 1930s-1940s | Discovery and development of sulfonamide antibacterials |

| 1950s-1960s | Expansion of sulfonamide applications beyond antibacterial uses |

| 1970s-1980s | Initial exploration of pyrazole derivatives with diverse pharmacological activities |

| 1990s-2000s | First significant developments of pyrazole-sulfonamide hybrids |

| 2010s-Present | Advanced development of specialized pyrazole sulfonamides including 1,3,5-trimethyl derivatives |

The integration of the pyrazole ring with the sulfonamide moiety represented a strategic approach to create compounds with enhanced or novel therapeutic properties. Pyrazole derivatives themselves have been extensively studied due to their broad spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer properties. The fusion of these two pharmacologically valuable structures has led to the development of multifunctional compounds with potential applications across various therapeutic domains.

The specific development of 1,3,5-trimethyl-N-piperidin-4-yl-1H-pyrazole-4-sulfonamide hydrochloride emerged from broader research into pyrazole sulfonamide compounds with enhanced properties for specific biological targets. The strategic positioning of methyl groups at positions 1, 3, and 5 of the pyrazole ring represents deliberate structural modifications designed to optimize pharmacological properties such as target selectivity, metabolic stability, and membrane permeability.

Significance in Medicinal Chemistry and Chemical Biology Research

1,3,5-Trimethyl-N-piperidin-4-yl-1H-pyrazole-4-sulfonamide hydrochloride holds considerable significance in medicinal chemistry and chemical biology research as a representative of the broader pyrazole sulfonamide class, which has demonstrated remarkable versatility in pharmacological applications.

The compound and its structural analogues have been investigated for numerous potential therapeutic applications, reflecting the multifunctional nature of the pyrazole sulfonamide scaffold. Research data indicate that pyrazole-4-sulfonamide derivatives, including compounds with the 1,3,5-trimethyl substitution pattern, have demonstrated notable bioactivity profiles in several therapeutic domains.

Key research findings regarding the medicinal significance of pyrazole sulfonamides related to this compound include:

The significance of 1,3,5-trimethyl-N-piperidin-4-yl-1H-pyrazole-4-sulfonamide hydrochloride and related compounds extends to their potential as versatile scaffold structures in medicinal chemistry. The compound's structural features allow for strategic modifications to optimize specific pharmacological properties:

- The pyrazole core provides a rigid heterocyclic scaffold that can orient functional groups in specific spatial arrangements.

- The sulfonamide linkage offers hydrogen bonding capabilities critical for interacting with protein targets.

- The piperidine ring provides a basic nitrogen atom that can enhance water solubility and participate in ionic interactions.

- The three methyl groups (1,3,5-substitution pattern) contribute to the electronic properties of the pyrazole ring and can affect lipophilicity and metabolic stability.

In chemical biology research, this compound represents an important tool for investigating structure-activity relationships in pyrazole sulfonamide derivatives. Research has demonstrated that subtle variations in substituents around the core scaffold can significantly impact biological activity and selectivity profiles.

The synthesis of 1,3,5-trimethyl-N-piperidin-4-yl-1H-pyrazole-4-sulfonamide hydrochloride involves key chemical processes that highlight important principles in organic synthesis. The typical synthetic route includes:

- Formation of the 1,3,5-trimethyl-1H-pyrazole core

- Sulfonylation using chlorosulfonic acid

- Reaction with piperidin-4-amine derivatives

- Conversion to the hydrochloride salt

This synthetic approach demonstrates the application of selective functionalization strategies for heterocyclic compounds and the importance of protecting group chemistry in creating complex molecular architectures.

Propriétés

IUPAC Name |

1,3,5-trimethyl-N-piperidin-4-ylpyrazole-4-sulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20N4O2S.ClH/c1-8-11(9(2)15(3)13-8)18(16,17)14-10-4-6-12-7-5-10;/h10,12,14H,4-7H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTDFCFXQCPNXJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)S(=O)(=O)NC2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21ClN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

1,3,5-Trimethyl-N-piperidin-4-yl-1H-pyrazole-4-sulfonamide hydrochloride is a compound belonging to the pyrazole and sulfonamide classes, which have garnered attention for their diverse biological activities. This article examines its biological activity, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 1,3,5-trimethyl-N-piperidin-4-yl-1H-pyrazole-4-sulfonamide hydrochloride is with a molecular weight of approximately 308.83 g/mol. The compound features a piperidine ring attached to a pyrazole moiety, which is known for its ability to interact with various biological targets.

Synthesis

Recent studies have highlighted the synthesis of this compound through optimized reaction conditions involving sulfonyl chlorides and amines. The synthesis process has been characterized by techniques such as TLC and LC-MS to monitor reaction progress. Notably, the yield of synthesized derivatives varies significantly based on structural modifications .

Antiproliferative Activity

1,3,5-trimethyl-N-piperidin-4-yl-1H-pyrazole-4-sulfonamide hydrochloride has exhibited promising antiproliferative activity against various cancer cell lines. In vitro studies using U937 cells demonstrated that this compound can inhibit cell proliferation without significant cytotoxic effects. The half-maximal inhibitory concentration (IC50) values indicate varying degrees of effectiveness among different derivatives .

The biological activity of pyrazole-sulfonamide derivatives is attributed to their ability to inhibit specific enzymes and pathways involved in cell growth and survival. These compounds have shown potential as inhibitors of protein glycation and possess antibacterial, antifungal, anticancer, anti-inflammatory, and antioxidant properties .

Study 1: Anticancer Properties

A study investigating the anticancer properties of pyrazole derivatives reported that several compounds, including 1,3,5-trimethyl-N-piperidin-4-yl-1H-pyrazole-4-sulfonamide hydrochloride, demonstrated significant inhibition of tumor cell lines such as HeLa and HCT116. The study utilized various assays to measure cell viability and apoptosis induction .

Study 2: Antimicrobial Activity

Another study focused on the antimicrobial activity of sulfonamide derivatives found that 1,3,5-trimethyl-N-piperidin-4-yl-1H-pyrazole-4-sulfonamide hydrochloride exhibited effective inhibition against several bacterial strains. The compound's mechanism involves disrupting bacterial cell wall synthesis .

Summary of Biological Activities

Applications De Recherche Scientifique

Medicinal Chemistry

1,3,5-trimethyl-N-piperidin-4-yl-1H-pyrazole-4-sulfonamide hydrochloride has been investigated for its potential as a therapeutic agent. Its structure suggests it may interact with biological targets involved in various diseases.

Case Study: Anticancer Activity

A study demonstrated that derivatives of pyrazole compounds exhibit anticancer properties by inhibiting specific kinases involved in tumor growth. The sulfonamide group enhances solubility and bioavailability, making it a suitable candidate for drug development .

The compound has shown promise in modulating biological pathways. Research indicates that pyrazole derivatives can act as inhibitors of enzymes such as cyclooxygenase (COX) and phosphodiesterase (PDE), which are implicated in inflammatory responses and other pathological conditions .

Case Study: Anti-inflammatory Effects

In vitro studies have indicated that 1,3,5-trimethyl-N-piperidin-4-yl-1H-pyrazole-4-sulfonamide hydrochloride can reduce pro-inflammatory cytokine production in macrophages, suggesting its potential use in treating inflammatory diseases .

Agricultural Chemistry

Beyond medicinal applications, this compound has been explored for its role in agricultural chemistry. Its ability to inhibit certain enzymes can be leveraged to develop herbicides or fungicides.

Case Study: Herbicidal Activity

Research has indicated that pyrazole-based compounds can effectively inhibit plant growth regulators, leading to their application as selective herbicides. Field trials have shown promising results in controlling weed populations without harming crop yields .

Material Science

The compound's unique chemical structure allows it to be used in synthesizing novel materials with specific properties. Its sulfonamide group can enhance the thermal stability of polymers.

Case Study: Polymer Blends

Studies have shown that incorporating 1,3,5-trimethyl-N-piperidin-4-yl-1H-pyrazole-4-sulfonamide hydrochloride into polymer matrices improves mechanical properties and thermal resistance, making it suitable for high-performance applications .

Table 1: Summary of Applications

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on shared motifs: pyrazole sulfonamides , piperidine/piperazine derivatives , and methyl-substituted heterocycles . Below is a detailed comparison:

Pyrazole Sulfonamide Derivatives

Pyrazole sulfonamides are a common scaffold in medicinal chemistry. For example, 1-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-4-methylpiperidine hydrochloride () shares a sulfonamide-linked pyrazole and piperidine structure but lacks the 1,3,5-trimethyl substitution. Key differences include:

- Steric Effects : The 1,3,5-trimethyl substitution may hinder binding to sterically sensitive targets compared to less substituted analogs.

Piperidine/Piperazine-Based Compounds

lists 2-[3-(4-Phenylpiperazin-1-yl)propyl]-1,2,4-triazolo[4,3-a]pyridin-3(2H)-one (Impurity B) and its derivatives. While these compounds feature piperazine/piperidine moieties, their triazolo-pyridine core differs from the pyrazole-sulfonamide structure. Notable contrasts include:

- Receptor Specificity : Piperazine derivatives often target serotonin or dopamine receptors, whereas pyrazole sulfonamides may interact with enzymes like carbonic anhydrase or kinases .

- Synthetic Utility : Piperidine sulfonamides are more commonly used as intermediates in drug synthesis, whereas triazolo-pyridines are explored as bioactive scaffolds.

Methyl-Substituted Heterocycles

Methyl groups on heterocycles influence both physicochemical and pharmacological properties. For instance:

- Cannabinoid Receptor Ligands: highlights how methyl substitutions in compounds like WIN 55212-2 and HU-210 alter binding affinities for CB1/CB2 receptors. Similarly, the 1,3,5-trimethyl groups in the target compound could modulate interactions with yet-unidentified targets.

- Lumping Strategies : suggests that compounds with similar substituents (e.g., methyl groups) may undergo comparable reaction pathways, enabling grouped analysis in pharmacokinetic or degradation studies .

Data Table: Structural and Functional Comparison

Research Findings and Implications

- Binding Affinity Trends: demonstrates that minor structural changes (e.g., methyl vs. phenyl groups) significantly impact receptor selectivity. For example, WIN 55212-2 shows higher CB2 affinity than CB1, while HU-210 prefers CB1 . This suggests the target compound’s trimethylpyrazole group may confer unique selectivity.

- Synthetic Challenges : The 1,3,5-trimethyl substitution could complicate synthesis due to steric hindrance during sulfonamide formation, contrasting with simpler 3,5-dimethyl analogs .

- Lumping Feasibility : Per , the target compound could be grouped with other methylated pyrazoles for degradation or metabolic studies, streamlining analysis .

Méthodes De Préparation

Synthesis of 1,3,5-Trimethyl-1H-pyrazole-4-sulfonyl Chloride Intermediate

- Starting Material : 1,3,5-trimethylpyrazole

- Reaction : Sulfonation to introduce sulfonyl chloride at the 4-position of the pyrazole ring.

- Conditions : Typically involves chlorosulfonic acid or sulfuryl chloride under controlled temperature to avoid overreaction.

- Outcome : Formation of 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride, a reactive intermediate for sulfonamide formation.

Nucleophilic Substitution with Piperidin-4-yl Amine

- Reactants : The sulfonyl chloride intermediate and piperidin-4-yl amine.

- Solvent : Polar aprotic solvents such as pyridine or dichloromethane are used to facilitate reaction and solubilize reactants.

- Reaction Conditions : The reaction is typically carried out at low to moderate temperatures (0–25 °C) to control reaction rate and minimize side reactions.

- Mechanism : The nucleophilic amine attacks the sulfonyl chloride, forming the sulfonamide bond.

- Workup : The reaction mixture is quenched, and the product is isolated by extraction and purification techniques such as recrystallization or chromatography.

Formation of Hydrochloride Salt

- Procedure : The free sulfonamide base is treated with hydrochloric acid, often in an organic solvent or aqueous medium, to form the hydrochloride salt.

- Purpose : Enhances the compound’s stability, crystallinity, and solubility.

- Isolation : The hydrochloride salt precipitates out and is collected by filtration and drying.

Research Findings and Optimization Data

While explicit experimental data for this compound is limited in public databases, analogous sulfonamide preparations provide insights into optimization:

| Parameter | Typical Range/Value | Effect on Yield/Purity |

|---|---|---|

| Reaction Temperature | 0–25 °C | Lower temperature favors selectivity and yield |

| Solvent Choice | Pyridine, Dichloromethane | Pyridine acts as base and solvent, improving yield |

| Molar Ratio (Amine:Sulfonyl Chloride) | 1.1:1 to 1.5:1 | Slight excess of amine ensures complete conversion |

| Reaction Time | 2–6 hours | Sufficient for completion without degradation |

| Workup pH | Neutral to slightly acidic | Ensures product stability and salt formation |

These parameters are critical for achieving high purity and yield in sulfonamide synthesis, including the target compound.

Summary Table of Preparation Steps

| Step | Description | Key Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Sulfonyl chloride formation on pyrazole | Chlorosulfonic acid or SO2Cl2, low temp | 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride |

| 2 | Sulfonamide bond formation | Piperidin-4-yl amine, pyridine, 0–25 °C | 1,3,5-trimethyl-N-piperidin-4-yl-1H-pyrazole-4-sulfonamide |

| 3 | Hydrochloride salt formation | HCl treatment, organic/aqueous solvent | 1,3,5-trimethyl-N-piperidin-4-yl-1H-pyrazole-4-sulfonamide hydrochloride |

Q & A

Q. What are the standard protocols for synthesizing 1,3,5-trimethyl-N-piperidin-4-yl-1H-pyrazole-4-sulfonamide hydrochloride, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves sulfonation of the pyrazole core followed by coupling with a piperidine derivative. A common approach includes:

- Step 1: Sulfonation of 1,3,5-trimethylpyrazole using chlorosulfonic acid under anhydrous conditions (0–5°C, 2–4 hours) to yield the sulfonyl chloride intermediate.

- Step 2: Reaction of the intermediate with 4-aminopiperidine in the presence of a base (e.g., triethylamine) to form the sulfonamide.

- Step 3: Hydrochloride salt formation via treatment with HCl in a polar solvent (e.g., ethanol).

Optimization Strategies:

- Temperature Control: Lower temperatures (0–5°C) minimize side reactions during sulfonation .

- Solvent Selection: Dichloromethane or THF improves solubility of intermediates .

- Yield Improvement: Use of excess sulfonating agent (1.2–1.5 equivalents) and dropwise addition to control exothermic reactions .

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| 1 | ClSO₃H, 0–5°C, 2h | 65–70 | |

| 2 | 4-aminopiperidine, Et₃N, THF | 80–85 |

Q. What analytical techniques are recommended for characterizing this compound and validating its purity?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR: Confirm substitution patterns on the pyrazole and piperidine rings (e.g., methyl group integration at δ 2.1–2.5 ppm for pyrazole-CH₃) .

- High-Performance Liquid Chromatography (HPLC):

- Use a C18 column with a mobile phase of acetonitrile/water (70:30, 0.1% TFA) to assess purity (>98%) .

- Mass Spectrometry (HRMS):

- Validate molecular weight (e.g., [M+H]⁺ at m/z 317.15 for C₁₂H₂₁N₄O₂S⁺) .

Critical Note: Residual solvents (e.g., DCM) should be quantified via GC-MS per ICH guidelines .

Advanced Research Questions

Q. How can computational modeling be integrated with experimental data to predict the compound’s biological targets or reactivity?

Methodological Answer:

- Docking Studies: Use software like AutoDock Vina to screen against receptors (e.g., GPCRs or kinases) based on the piperidine sulfonamide scaffold. Validate predictions with in vitro binding assays .

- Reaction Path Analysis: Apply density functional theory (DFT) to model sulfonation kinetics and transition states, guiding experimental condition optimization .

Case Example:

A study on analogous sulfonamides used MD simulations to predict membrane permeability, later confirmed via Caco-2 cell assays .

Q. How should researchers address contradictory data in bioactivity studies (e.g., inconsistent IC₅₀ values across assays)?

Methodological Answer:

- Step 1: Verify structural integrity (e.g., re-run NMR/HPLC to rule out degradation).

- Step 2: Standardize assay conditions (pH, temperature, solvent concentration) to minimize variability .

- Step 3: Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. enzymatic inhibition assays) .

Root Causes of Contradictions:

Q. What experimental designs are suitable for studying the compound’s stability under varying physiological conditions?

Methodological Answer:

- Forced Degradation Studies:

- Acid/Base Hydrolysis: Incubate at pH 2 (HCl) and pH 10 (NaOH) at 37°C for 24h; monitor via HPLC .

- Oxidative Stress: Treat with 3% H₂O₂ to identify susceptible functional groups (e.g., sulfonamide bond cleavage) .

- Thermal Stability: Use thermogravimetric analysis (TGA) to determine decomposition temperatures (>200°C typical for sulfonamides) .

Q. What methodologies are recommended for elucidating the compound’s mechanism of action in enzyme inhibition studies?

Methodological Answer:

- Kinetic Assays: Perform Michaelis-Menten analysis to determine inhibition type (competitive/non-competitive) using varying substrate concentrations .

- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) to infer molecular interactions .

- Mutagenesis Studies: Engineer enzyme variants (e.g., Ala-scanning) to identify critical binding residues .

Example Finding:

A piperidine sulfonamide analog showed non-competitive inhibition of carbonic anhydrase, confirmed by ITC and X-ray crystallography .

Q. How can researchers mitigate toxicity risks during in vivo studies?

Methodological Answer:

- Acute Toxicity Screening: Conduct OECD 423 tests in rodents, starting at 300 mg/kg, monitoring for CNS effects (e.g., ataxia) .

- Metabolite Profiling: Use LC-MS/MS to identify hepatotoxic metabolites (e.g., N-oxides) in plasma .

Safety Protocol:

- Handling: Use nitrile gloves and fume hoods to prevent dermal exposure .

- Waste Disposal: Neutralize acidic/basic residues before incineration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.